molecular formula C19H28N2O2S B5563899 2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole

2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole

Cat. No. B5563899
M. Wt: 348.5 g/mol
InChI Key: NVSUEFIODIBPLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 2-methyl-1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole, typically involves multi-step chemical processes that may include the condensation of diketones, aldehydes, ammonium acetate, and substituted aromatic amines. For example, some functionalized 1,2,4,5-tetrasubstituted imidazole derivatives have been synthesized using a one-pot, four-component reaction (Ran, Li, & Zhang, 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, a five-membered ring containing two nitrogen atoms at non-adjacent positions. The molecular structure is crucial in determining the compound's reactivity and interaction with other molecules. For instance, the bisphenol derivatives of imidazole compounds exhibit extensive hydrogen bonding structures in their crystal packing, facilitated by weak interactions and strong π···π interactions between imidazole rings (Nath & Baruah, 2012).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including catalyzed syntheses and nucleophilic displacement reactions. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as an efficient catalyst for the synthesis of aromatic compounds (Zolfigol et al., 2012). Imidazole-1-sulfonate has also been recognized for facilitating SN2 substitution reactions at crowded centers with various nucleophiles under mild conditions (Vatele & Hanessian, 1996).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as phase transitions, density, viscosity, and surface tension, are influenced by structural variations in the imidazole cation and the identity of the anion (Dzyuba & Bartsch, 2002).

Scientific Research Applications

Host-Guest Chemistry

Imidazole derivatives have been explored for their potential in host-guest chemistry. The study by Nath and Baruah (2012) on an imidazole-containing bisphenol and its salts with various acids demonstrates the crystal packing and hydrogen-bonded structures in these complexes, highlighting their potential in designing molecular recognition systems and sensors Bhaskar Nath, J. Baruah, 2012.

Synthesis of Azides and Diazo Compounds

The synthesis of azides and diazo compounds is a critical area in organic synthesis, with implications for material science, pharmaceuticals, and agrochemicals. Goddard-Borger and Stick (2007) reported on an efficient, inexpensive, and shelf-stable diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, highlighting its utility in converting primary amines into azides and activated methylene substrates into diazo compounds E. Goddard-Borger, R. Stick, 2007.

Ionic Liquids and Green Chemistry

Imidazole derivatives are pivotal in the development of ionic liquids, which are solvents with low volatility and high thermal stability, offering a greener alternative for various chemical processes. Zhang, Martin, and Desmarteau (2003) demonstrated the direct methylation and trifluoroethylation of imidazole and pyridine derivatives, providing a simple route to a variety of room temperature ionic liquids (RTILs) Jie Zhang, G. Martin, D. Desmarteau, 2003.

Drug Metabolism and PharmacoKinetics Studies

The study of drug metabolism and pharmacokinetics (DMPK) is essential for drug development. Latli et al. (2011) synthesized a potent lymphocyte function-associated antigen-1 antagonist and its metabolite labeled with stable isotopes and carbon-14, facilitating DMPK studies. This research underscores the role of imidazole derivatives in the synthesis of labeled compounds for biomedical research B. Latli et al., 2011.

Organocatalysis

Imidazole-based compounds are also significant in organocatalysis, which involves the acceleration of chemical reactions by organic catalysts. Ghosal et al. (2016) found an imidazole-based zwitterionic-salt to be an efficient organocatalyst for the regioselective opening of aziridine rings by various nucleophiles, highlighting the utility of imidazole derivatives in synthesizing a wide range of products Nirnita Chakraborty Ghosal et al., 2016.

properties

IUPAC Name

2-methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-12(2)16-10-17(13(3)4)19(18(11-16)14(5)6)24(22,23)21-9-8-20-15(21)7/h8-14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSUEFIODIBPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole

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